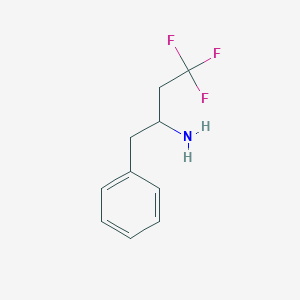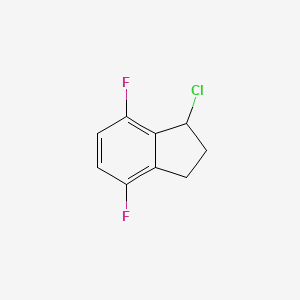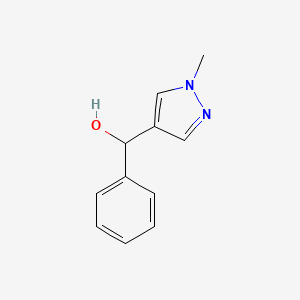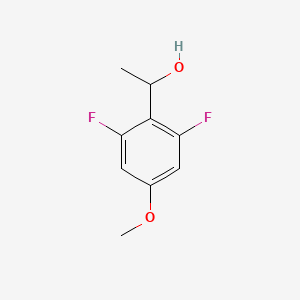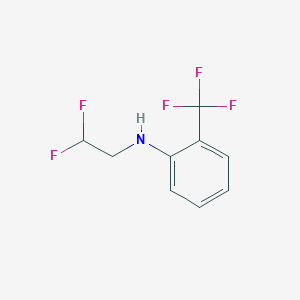
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline
Overview
Description
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, also known as DTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated aniline derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Electron Transport Material
N-(Nitrofluorenylidene)anilines, including derivatives with 2-trifluoromethyl groups, have been utilized as electron transport materials in positive charge electrophotography. These compounds demonstrate high compatibility with polycarbonate and have been tested for stability and safety (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993) (Matsui et al., 1993).
Synthesis of Fluorine-Containing Molecules
Visible-light-promoted radical trifluoromethylation of anilines, including N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, is a significant method to produce biologically active, fluorine-containing compounds. This process has been leveraged to synthesize diverse heterocyclic compounds (Xie, Yuan, Abdukader, Zhu, & Ma, 2014) (Xie et al., 2014).
Ruthenium-Catalyzed Imidation
Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes uses 2-fluoro-5-(trifluoromethyl)aniline as a transient directing group. This method efficiently produces quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021) (Wu et al., 2021).
Synthesis of Quinolin-4-ones
N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, similar to this compound, have been used to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This compound demonstrates high yields in reactions with diethyl malonate (Gong & Kato, 2004) (Gong & Kato, 2004).
Silver-Catalyzed Trifluoroethylation
Silver(I)-catalyzed N-trifluoroethylation of anilines, including reactions involving compounds like this compound, has been developed. This method involves a silver carbene as a key step and is significant for the synthesis of trifluoroethyl imidates (Luo, Wu, Zhang, & Wang, 2015) (Luo et al., 2015).
Cryocrystallographic Study
Trifluoromethyl anilines, including variations similar to this compound, have been studied using in-situ cryo-crystallography. This research provides insights into intermolecular interactions and the role of weak interactions, especially involving fluorine, in solid-state structures (Ranganathan & Nethaji, 2017) (Ranganathan & Nethaji, 2017).
properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVRRRMBCAJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



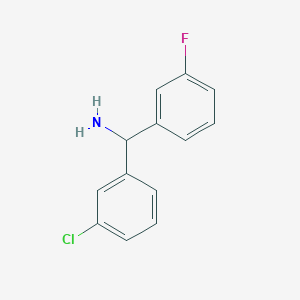
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)
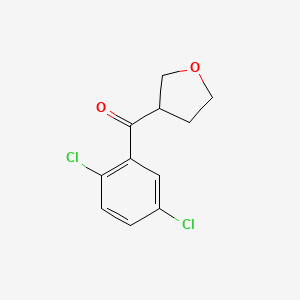
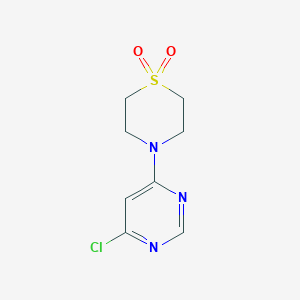
![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)
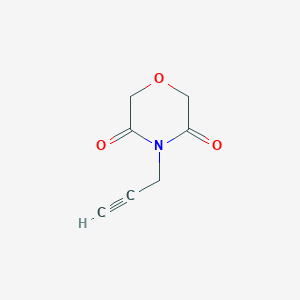
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

